Manganese tartrate

Description

Chemical Identity and Fundamental Properties of Manganese Tartrate

IUPAC Nomenclature and Molecular Formula

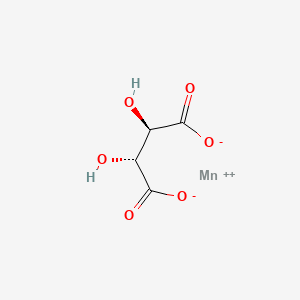

This compound is systematically named 2,3-dihydroxybutanedioate; manganese(2+) under IUPAC conventions. Its molecular formula, C₄H₄MnO₆ , reflects a 1:1 molar ratio of manganese(II) ions to tartrate ligands, where each tartrate anion (C₄H₄O₆²⁻) coordinates with the metal center. The compound’s molecular weight is 203.01 g/mol, as calculated from its constituent atomic masses.

Structural Isomerism and Stereochemical Considerations

The tartrate ligand exists in stereoisomeric forms, notably L-tartaric acid and D-tartaric acid , which impart chirality to the resulting manganese complex. When synthesized using L-tartaric acid, this compound adopts a specific stereochemical configuration due to the ligand’s two stereocenters. The manganese(II) ion typically coordinates with four oxygen atoms from two tartrate ligands in a distorted octahedral geometry, as inferred from analogous metal tartrate structures. This arrangement can lead to diastereomerism if mixed ligand configurations are present, though such isomers are rarely reported for this compound in literature.

Physicochemical Characterization

Solubility Profiles Across pH Ranges

This compound exhibits pH-dependent solubility governed by the protonation states of the tartrate ligand’s carboxyl (-COOH) and hydroxyl (-OH) groups. Key solubility characteristics include:

In gel-based crystallization methods, optimal growth occurs at pH 4.5–5.5, where partial deprotonation of tartaric acid facilitates Mn²⁺ coordination without precipitate formation.

Thermal Decomposition Pathways

Thermogravimetric analysis reveals a multi-stage decomposition process:

- Dehydration (50–150°C) : Loss of crystalline water molecules.

- Ligand Degradation (200–300°C) : Oxidative decomposition of tartrate into CO₂ and H₂O, leaving manganese oxides.

- Final Residue (Above 400°C) : Formation of MnO and Mn₃O₄, confirmed by X-ray diffraction.

The compound does not exhibit a distinct melting point, decomposing directly upon heating.

Spectroscopic Fingerprints (FT-IR, Raman)

Fourier Transform Infrared (FT-IR) Spectroscopy :

- 3450 cm⁻¹ : Broad O-H stretching from hydroxyl groups.

- 1600 cm⁻¹ and 1400 cm⁻¹ : Asymmetric and symmetric C=O stretching of carboxylate.

- 1250 cm⁻¹ : C-O stretching vibrations.

- 550 cm⁻¹ : Mn-O coordination bonds.

Raman Spectroscopy :

Structure

3D Structure of Parent

Properties

CAS No. |

36680-83-8 |

|---|---|

Molecular Formula |

C4H4MnO6 |

Molecular Weight |

203.01 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |

InChI |

InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

InChI Key |

LAYZVIPDEOEIDY-ZVGUSBNCSA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Reactive Crystallization Method

This method involves the direct reaction between manganese chloride and L-tartaric acid in an aqueous medium, facilitated by sodium carbonate.

- Dissolve 20 mmol L-tartaric acid (3 g) in 200 mL distilled water .

- Add 2.06 g sodium carbonate to neutralize the acid, forming disodium tartrate.

- Separately prepare 20 mmol manganese(II) chloride tetrahydrate (4.04 g) in 100 mL water .

- Mix the two solutions under gentle agitation.

- Allow crystallization for 24–48 hours at ambient conditions.

| Parameter | Value |

|---|---|

| Reaction time | 24–48 hours |

| Yield | 3 g (75% efficiency) |

| Crystal color | Light pink |

| Purity | Confirmed via PXRD/FT-IR |

- Environmentally benign (no solvents evaporated).

- High crystallinity with minimal structural imperfections.

- Scalable for industrial applications.

Gel Diffusion Technique

This approach uses agar-agar gel as a growth medium to control ion diffusion, producing well-defined crystals.

- Prepare 1% agar-agar gel by dissolving agar in boiling water.

- Mix 1M manganese chloride (10 mL) into the gel and let it set.

- Layer 1M disodium tartrate (20 mL) over the gel.

- Allow 25 days for tartrate ions to diffuse and react with Mn²⁺.

- Crystals form as translucent pink aggregates.

- FT-IR analysis confirms metal-oxygen bonding (peak at 717 cm⁻¹ ) and tartrate coordination.

- Slow process (weeks vs. days).

- Lower yield compared to reactive crystallization.

Precipitation Method

A stoichiometric approach for synthesizing mixed-metal tartrate complexes.

- Combine manganese sulfate and disodium tartrate in equimolar ratios.

- Adjust pH to 4–5 using dilute NaOH.

- Precipitate crystals via continuous stirring.

- Atomic absorption spectroscopy (AAS) confirms Mn²⁺ incorporation.

- Biological activity tests show antimicrobial properties against E. coli and B. subtilis.

Comparative Analysis of Methods

Research Findings

- PXRD Analysis : Reactive crystallization produces monoclinic crystals with distinct peaks at 2θ = 15.8°, 24.3° , and 30.1° .

- Hydrophobicity : Contact angle measurements reveal hydrophobic surfaces (θ = 78° ), ideal for corrosion-resistant coatings.

- Thermal Stability : Gel-grown crystals decompose above 220°C , as shown by TGA.

Chemical Reactions Analysis

Types of Reactions: Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using periodate, resulting in the formation of oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.

Substitution: Substitution reactions involve replacing one ligand in the coordination complex with another.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in a bluish-green oxidized product .

Scientific Research Applications

Synthesis and Characterization

Manganese tartrate can be synthesized through a simple reactive crystallization method involving the mixing of manganese(II) chloride and L-tartaric acid in an aqueous solution. This method is noted for its efficiency, yielding high-purity crystals within 24 to 48 hours, as opposed to traditional methods that may take days or weeks . The synthesized compound is characterized using techniques such as Powder X-ray Diffraction (PXRD) and Fourier Transform Infrared (FT-IR) spectroscopy, which confirm its crystalline structure and chemical composition .

Biological Applications

This compound exhibits significant biological relevance, particularly in the context of enzymatic reactions. It plays a crucial role in the catalytic cycle of manganese peroxidase, an enzyme produced by fungi such as Phanerochaete chrysosporium. In this context, manganese(II) is oxidized to manganese(III), forming a stable manganese(III) tartrate complex that acts as a potent oxidant during lignin degradation processes . This property is harnessed in bioremediation efforts to degrade lignin and other complex organic compounds.

Case Study: Ligninolysis

The oxidative potential of isolated manganese(III) tartrate was demonstrated through its ability to oxidize various substrates, including synthetic dyes like Indigo carmine. This application highlights the compound's utility in environmental cleanup processes, particularly in treating wastewater contaminated with organic pollutants .

Analytical Applications

This compound is also employed in analytical chemistry for the detection and quantification of manganese at trace levels in natural waters. A catalytic method utilizing this compound has been developed to enhance sensitivity and selectivity in such analyses. This method allows for accurate monitoring of manganese concentrations, which is crucial for environmental assessments and regulatory compliance .

Materials Science

In materials science, this compound crystals are explored for their unique physical properties. Their wettability and sparingly soluble nature make them suitable candidates for applications in coatings and surface treatments. The ability to modify these properties through crystallization techniques opens avenues for developing advanced materials with tailored functionalities .

Pharmaceutical Applications

The bioactive properties of this compound extend into pharmaceuticals, where it may be investigated for potential therapeutic effects. Its role as a redox-active agent suggests that it could be beneficial in developing drugs targeting oxidative stress-related diseases. Research into its antioxidant capabilities could lead to novel treatments for conditions such as cancer and neurodegenerative disorders .

Comparison Table of this compound Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Biological | Role in enzymatic reactions (e.g., lignin degradation) | Stabilizes Mn(III), enhances oxidative potential |

| Analytical | Detection of trace manganese levels | Catalytic method improves sensitivity |

| Materials Science | Used in coatings and surface treatments | Unique wettability properties |

| Pharmaceutical | Potential therapeutic applications | Investigated for antioxidant properties |

Mechanism of Action

The mechanism of action of manganese tartrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions can act as cofactors for various enzymes, influencing their activity and function. The compound’s piezoelectric properties are attributed to the alignment of its crystal structure under mechanical stress, leading to the generation of electric charges.

Comparison with Similar Compounds

Comparison with Similar Metal Tartrate Compounds

Alkali and Alkaline Earth Metal Tartrates

- Sodium Tartrate : Widely used as a masking agent in spectrofluorimetric manganese determination (recovery >99% in environmental samples) and as a buffer (pH 5.0) for MnP assays . Unlike manganese tartrate, it lacks piezoelectricity but is critical in food preservation and pharmaceutical analysis .

- Potassium Sodium Tartrate (Rochelle Salt): Known for piezoelectricity (d₃₃ = 12 pC/N), it is less thermally stable than this compound. Used in biochemical research (e.g., enzyme stabilization) and electroplating .

- Calcium Tartrate: Primarily employed as a yeast substitute in baking and food preservative. No catalytic or electrochemical roles reported, contrasting with this compound’s utility in oxidation reactions .

Table 1: Key Properties of Alkali/Alkaline Earth Tartrates vs. This compound

Transition Metal Tartrates

- Cobalt Tartrate : Exhibits paramagnetism and dendrite crystal growth similar to this compound. Used in humidity sensors but lacks catalytic versatility .

- Copper Tartrate : Forms mixed crystals with this compound, altering unit cell dimensions and FT-IR spectra. Synergistic applications in ferroelectric materials, but this compound outperforms in enzymatic assays .

- Zinc Tartrate : Utilized in corrosion-resistant coatings. In electroplating, tartrate ligands enhance manganese deposition efficiency (up to 20% Mn in Zn/Mn alloys) compared to gluconate .

Other Metal Tartrates

- Lead Tartrate: Historically used as an anti-knock agent in gasoline. Toxic, unlike this compound, which is biocompatible in enzymatic contexts .

- Cadmium Tartrate : Piezoelectric but environmentally hazardous. This compound is preferred in eco-friendly applications .

- Strontium Tartrate : Structural similarity to this compound but used in ammunition primers. Mixed crystals with manganese show XRD structural "flips" at higher Mn content .

Enzymatic and Catalytic Performance

This compound is integral to MnP activity assays, where it stabilizes Mn³⁺ intermediates in lignin degradation . However, Mn²⁺ inhibits MnP production in Pleurotus fungi, highlighting a contradiction in its role as both a substrate and inhibitor . Comparatively, sodium tartrate serves as a passive buffer in these assays .

In catalysis, this compound enables cis-dihydroxylation of electron-deficient alkenes with H₂O₂ (1000+ turnovers), outperforming cobalt or zinc tartrates in reaction efficiency .

Structural and Thermal Analysis

Mixed crystals of manganese-copper tartrate exhibit composition-dependent FT-IR shifts (e.g., C=O and metal-O bond vibrations) and paramagnetic-to-diamagnetic transitions under high magnetic fields (>6 T) . Thermal gravimetric analysis reveals dehydration at ~100°C and decomposition above 200°C, similar to cobalt tartrate but less stable than calcium tartrate .

Biological Activity

Manganese tartrate, a coordination compound formed between manganese and tartaric acid, has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through precipitation methods involving manganese salts and tartaric acid. The resulting compound is typically characterized using techniques such as:

- X-Ray Diffraction (XRD) : To determine crystal structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

- Atomic Absorption Spectroscopy (AAS) : For elemental analysis.

For instance, a study synthesized this compound and its mixed metal complexes, revealing the presence of bidentate ligands and polycrystalline nature in the compounds .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The biological activity was evaluated against several organisms, including:

- Bacteria : Escherichia coli, Bacillus subtilis, Staphylococcus aureus

- Fungi : Candida albicans, Aspergillus niger, Penicillium chrysogenum

The results indicated that this compound showed varying levels of antimicrobial activity, with some complexes exhibiting higher efficacy than others. For example, the manganese-ferrous tartrate complex demonstrated notable activity against all tested organisms, while pure this compound exhibited less potent effects .

Table 1: Antimicrobial Activity of this compound Complexes

| Complex Type | Antimicrobial Activity Level |

|---|---|

| This compound | Moderate |

| Manganese-Ferrous Tartrate | High |

| Ferrous Tartrate | Low |

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of microbial cell membranes or interference with metabolic pathways. Studies suggest that metal complexes can interact with cellular components, leading to increased oxidative stress in microbial cells, ultimately causing cell death .

Neuroprotective Potential

Beyond its antimicrobial properties, manganese is also recognized for its role in neurobiology. While excessive exposure to manganese can lead to neurotoxicity, certain studies have suggested that manganese compounds may have protective effects against oxidative stress in neuronal cells. For instance, co-administration of L-cysteine with manganese has shown potential in reversing oxidative damage in rat models .

Case Studies

-

Study on Antimicrobial Efficacy :

- A research project focused on synthesizing this compound and evaluating its biological activity found that the complex had a significant inhibitory effect on Staphylococcus aureus and E. coli. The study highlighted the importance of metal coordination in enhancing biological activity.

-

Neuroprotective Effects :

- Another study investigated the impact of manganese on rat brain function, showing that short-term exposure could alter antioxidant levels and enzyme activities. This suggests that while manganese is essential for certain enzymatic functions, careful regulation is necessary to avoid neurotoxic effects .

Q & A

Q. What are the standard methods for synthesizing manganese tartrate, and how can purity be validated?

this compound is typically synthesized via aqueous reactions between manganese salts (e.g., MnCl₂ or MnSO₄) and tartaric acid under controlled pH conditions. Purity validation involves techniques such as:

- Reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify residual impurities .

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.

- Elemental analysis to confirm stoichiometric ratios of Mn²⁺ to tartrate ligands . Ensure reaction parameters (e.g., molar ratios, temperature) are documented for reproducibility.

Q. How should researchers characterize the coordination geometry of this compound complexes?

Advanced spectroscopic methods are critical:

- X-ray crystallography for determining crystal structure and ligand coordination modes.

- Electron paramagnetic resonance (EPR) to study Mn²⁺ oxidation states and ligand-field effects.

- Infrared (IR) spectroscopy to identify carboxylate and hydroxyl group interactions . Cross-reference data with computational models (e.g., density functional theory) to validate findings.

Q. What are the best practices for stability testing of this compound in aqueous solutions?

Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use RP-HPLC to monitor degradation products (e.g., free tartaric acid or Mn³⁺ species) and apply ICH Q1A guidelines for stability protocol design . Report deviations from expected degradation pathways, such as unexpected oxidation or ligand dissociation.

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound synthesis conditions?

- Step 1: Identify critical factors (e.g., pH, reactant concentration, stirring rate) and define their ranges using prior literature or preliminary experiments.

- Step 2: Use Design Expert or similar software to generate a 3-factor, 3-level Box-Behnken matrix.

- Step 3: Analyze responses (e.g., yield, purity) via ANOVA to identify significant interactions.

- Step 4: Validate the model with confirmatory runs and refine parameters for robustness . Example: A study on evogliptin tartrate optimized chromatographic conditions using this method, achieving >98% purity .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Approach 1: Compare study protocols for differences in dosage forms (e.g., nanoparticles vs. bulk powder), exposure routes, or model organisms.

- Approach 2: Conduct in vitro assays (e.g., MTT for cytotoxicity) under standardized conditions to isolate Mn²⁺-specific effects from ligand contributions.

- Approach 3: Use metabolomics to track tartrate metabolism and potential bioaccumulation . Note: Recent re-evaluations of stearyl tartrate highlighted the need for hydrolysis data to assess safety, a principle applicable to this compound .

Q. What statistical methods are appropriate for comparing dissolution profiles of this compound formulations?

- Model-independent methods: Use similarity factors (e.g., f₂) to compare dissolution curves under physiologically relevant conditions.

- Model-dependent methods: Fit data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to infer release mechanisms.

- ANOVA-based approaches: Account for batch-to-batch variability and excipient effects. Example: A study on metoprolol tartrate tablets used these methods to rationalize wide dissolution specifications linked to bioequivalence .

Q. How can researchers address challenges in quantifying trace this compound in biological matrices?

- Sample preparation: Use chelating agents (e.g., EDTA) to prevent Mn²⁺ interference, followed by solid-phase extraction.

- Analytical techniques:

- Inductively coupled plasma mass spectrometry (ICP-MS) for ultra-trace Mn detection.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish tartrate from endogenous organic acids .

Validate methods per ICH Q2(R1) guidelines, including recovery studies and matrix effect assessments .

Data Management and Reporting

Q. What guidelines should be followed for presenting this compound research data?

- Tables: Include raw and processed data (e.g., crystallographic parameters, dissolution profiles) in separate, labeled tables. Use footnotes for statistical significance (e.g., ±SD, p-values) .

- Figures: Prioritize clarity in spectra or chromatograms; avoid redundant visualizations.

- Supplementary materials: Archive large datasets (e.g., XRD patterns, NMR spectra) in repositories like Zenodo or Figshare .

Q. How to design a literature review strategy for this compound’s applications in catalysis?

- Step 1: Use databases (e.g., SciFinder, Web of Science) with keywords: "this compound AND (catalysis OR oxidation)."

- Step 2: Filter studies by relevance (e.g., asymmetric synthesis, green chemistry).

- Step 3: Critically evaluate methodologies, noting gaps like limited in situ mechanistic studies.

- Step 4: Synthesize findings into a comparative table highlighting catalytic efficiency, substrate scope, and reaction conditions .

Troubleshooting Experimental Challenges

Q. How to mitigate this compound precipitation during analytical method development?

- Solution 1: Add stabilizing agents (e.g., sodium tartrate) to prevent Mn²⁺ hydroxide formation at high pH .

- Solution 2: Optimize mobile phase composition in HPLC (e.g., acetonitrile:buffer ratios) to enhance solubility .

- Solution 3: Use non-ionic surfactants (e.g., Tween 80) in dissolution media for formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.